1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine

Medicinal Chemistry Structure-Activity Relationship Receptor Pharmacology

1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 803647-50-9) is a synthetic small-molecule imidazoline derivative with the molecular formula C12H17N3 and a molecular weight of 203.28 g/mol. It belongs to the 2-aminoimidazoline class, a scaffold recognized for its affinity across adrenergic, imidazoline, and dopaminergic receptor families.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
CAS No. 803647-50-9
Cat. No. B12831825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine
CAS803647-50-9
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCN2CCN=C2N
InChIInChI=1S/C12H17N3/c1-10-3-2-4-11(9-10)5-7-15-8-6-14-12(15)13/h2-4,9H,5-8H2,1H3,(H2,13,14)
InChIKeyOZONINZDXFUDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 803647-50-9): Procurement-Quality Baseline and Chemical Identity


1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 803647-50-9) is a synthetic small-molecule imidazoline derivative with the molecular formula C12H17N3 and a molecular weight of 203.28 g/mol . It belongs to the 2-aminoimidazoline class, a scaffold recognized for its affinity across adrenergic, imidazoline, and dopaminergic receptor families [1]. The compound features a meta-methyl substitution on the N-phenethyl side chain, a structural motif that—based on class-level SAR—could theoretically influence receptor subtype selectivity when compared to para-substituted analogs [1]. However, a systematic search of primary research papers, patents, and authoritative databases reveals that no published quantitative affinity, selectivity, functional, or pharmacokinetic data exist for this specific compound as of the evidence cutoff date.

Why Closely Related 4,5-Dihydro-1H-imidazol-2-amine Analogs Cannot Be Interchanged with CAS 803647-50-9


The 2-aminoimidazoline pharmacophore is exceptionally sensitive to minor structural modifications; even a positional isomer shift of a single methyl group can profoundly alter receptor binding profiles, functional selectivity, and downstream biological outcomes [1]. For example, in a congeneric series of N-phenethylimidazolines targeting dopamine D2-like receptors, the substitution pattern on the phenyl ring was a critical determinant of D4 versus D2/D3 selectivity [1]. The direct para-methyl analog of the target compound, 1-[2-(4-methylphenyl)ethyl]-4,5-dihydro-1H-imidazol-2-amine (CAS 804439-91-6), shares identical molecular formula and nearly identical computed physicochemical properties (density 1.1 g/cm³; LogP 0.71) , yet these parameters provide no basis for functional interchangeability. Without receptor-level binding or functional data specific to CAS 803647-50-9, any substitution with a regioisomeric or scaffold-similar analog carries an unquantifiable risk of altered target engagement and experimental irreproducibility.

Quantitative Differentiation Evidence for 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine (803647-50-9) Versus Closest Analogs


Meta-Methyl Regioisomer Identity: Positional Isomerism as a Differentiator from the Para-Methyl Analog

The target compound bears a methyl substituent at the meta (3-) position of the phenethyl ring. Its closest cataloged analog, 1-[2-(4-methylphenyl)ethyl]-4,5-dihydro-1H-imidazol-2-amine (CAS 804439-91-6), bears the methyl group at the para (4-) position . While no direct biological comparison data are available for this specific pair, the class-level SAR literature on N-phenethylimidazolines demonstrates that phenyl ring substitution pattern decisively influences dopamine D4 versus D2/D3 receptor selectivity profiles [1]. The quantifiable chemical distinction is the substitution position: 3-methylphenyl versus 4-methylphenyl, which alters the electronic and steric environment of the aromatic ring and may differentially affect π-stacking and hydrophobic interactions within receptor binding pockets.

Medicinal Chemistry Structure-Activity Relationship Receptor Pharmacology

Computed Physicochemical Profile: Boiling Point and Flash Point Comparison with the Para-Methyl Isomer

Both the target compound (CAS 803647-50-9) and its para-methyl analog (CAS 804439-91-6) have computed physicochemical properties that are nearly identical: density 1.1±0.1 g/cm³, LogP 0.71, refractive index 1.598, and vapor pressure 0.0±0.8 mmHg at 25°C . The computed boiling points differ marginally: 356.0±45.0 °C for the meta-methyl compound versus 356.6±45.0 °C for the para-methyl compound . Flash points similarly show a negligible difference: 169.1±28.7 °C versus 169.5±28.7 °C, respectively . These differences fall well within the predicted error margins and provide no meaningful basis for differentiation in procurement or experimental design.

Computational Chemistry Physicochemical Characterization Quality Control

Imidazoline Scaffold Class-Level Receptor Promiscuity as a Caution Against Unvalidated Substitution

The 2-aminoimidazoline scaffold is documented to interact with multiple receptor families including α2-adrenoceptors (α2-AR), imidazoline I1 and I2 receptors, dopamine D4 receptors, and serotonin 5-HT1A receptors, depending on substitution patterns [1][2]. In a 2016 study, N-phenethylimidazoline derivatives demonstrated D4 receptor selective binding, with the 3-methoxy-substituted derivative showing the highest D4 affinity and acting as a partial agonist/competitive antagonist [1]. This class-level evidence indicates that the target compound (a 3-methyl-substituted N-phenethylimidazoline) could theoretically exhibit a distinct receptor interaction profile compared to analogs with different substitution patterns. However, the critical caveat is that methylation versus methoxylation can produce divergent SAR outcomes, as demonstrated by Schann et al. (2012), who reported that methylation of imidazoline-related compounds led to loss of α2-adrenoceptor affinity while yielding selective I1 receptor ligands [3]. Without direct experimental data for CAS 803647-50-9, any extrapolation from these class-level findings is speculative.

Pharmacology Receptor Binding Drug Discovery

Recommended Application Scenarios for 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine (803647-50-9) Based on Current Evidence


Regioisomeric Probe in Structure-Activity Relationship (SAR) Studies of Dopamine or Imidazoline Receptor Ligands

As supported by the class-level SAR evidence from Mammoli et al. (2016) showing that N-phenethylimidazolines bearing phenyl ring substituents can achieve D4 receptor selectivity [1], this compound (with a unique meta-methyl group) can serve as a comparator in systematic SAR exploration. Researchers can use it alongside the para-methyl analog (CAS 804439-91-6) and other substituted variants to map how the methyl position influences receptor binding affinity and functional selectivity. The structural distinction is a defined chemical variable, but all biological parameters must be measured de novo.

Negative Control or Inactive Comparator in Imidazoline Receptor Studies

Based on the finding by Schann et al. (2012) that methylation of imidazoline-related compounds can abolish α2-adrenoceptor affinity while preserving or enhancing I1 imidazoline receptor selectivity [2], the target compound could be evaluated as a potential negative control for α2-AR-mediated effects. Its activity at I1 receptors remains unknown and would need to be experimentally determined before any such application is validated.

Reference Standard for Analytical Method Development and Metabolite Identification

Given its well-defined chemical structure, molecular formula (C12H17N3), and molecular weight (203.28 g/mol) , the compound can serve as a reference standard for developing HPLC, LC-MS, or GC-MS methods aimed at detecting imidazoline derivatives in complex matrices. Its computed physicochemical properties (LogP 0.71, boiling point 356 °C) provide a basis for chromatographic method optimization, though empirical validation is necessary.

Chemical Biology Tool Compound for Investigating Imidazoline Receptor Subtype Function

The 2-aminoimidazoline scaffold has been characterized as a 'privileged structure' with affinity across multiple receptor families (α2-AR, I1, I2, D4, 5-HT1A) depending on substitution [1][2]. This compound, as a structurally distinct member of this class, could be used as a tool compound in receptor screening panels to identify novel subtype-selective interactions. Any such application requires prospective profiling because no target engagement data currently exist.

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